molecular formula C20H21NO4 B12408897 Fmoc-L-Val-OH-13C5

Fmoc-L-Val-OH-13C5

Cat. No.: B12408897
M. Wt: 344.35 g/mol
InChI Key: UGNIYGNGCNXHTR-RCHWKPRMSA-N
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Description

Fmoc-L-Val-OH-13C5 is a compound that is labeled with carbon-13 isotopes. It is a derivative of Fmoc-L-valine, which is commonly used in peptide synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving stable isotope labeling and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Val-OH-13C5 typically involves the incorporation of carbon-13 isotopes into the valine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors. The reaction conditions often involve standard peptide synthesis techniques, such as the use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for various research applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Val-OH-13C5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the labeled carbon atoms .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Fmoc-L-Val-OH-13C5 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of labeled peptides for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic labeling studies to trace the incorporation of labeled amino acids into proteins.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.

    Industry: Applied in the production of labeled compounds for quality control and analytical testing.

Mechanism of Action

The mechanism of action of Fmoc-L-Val-OH-13C5 involves its incorporation into peptides and proteins during synthesis. The labeled carbon atoms allow for precise tracking and quantification of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific carbon-13 labeling, which allows for detailed studies involving stable isotope labeling. This makes it particularly valuable in research areas requiring precise quantification and tracking of labeled compounds .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

344.35 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1

InChI Key

UGNIYGNGCNXHTR-RCHWKPRMSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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